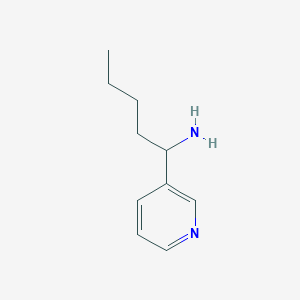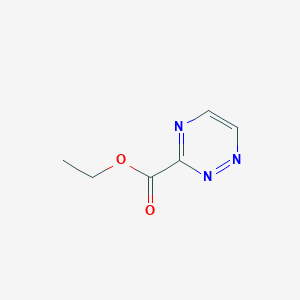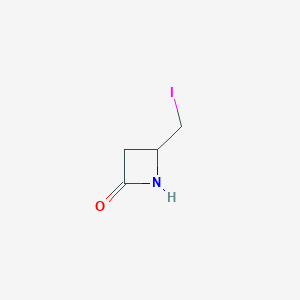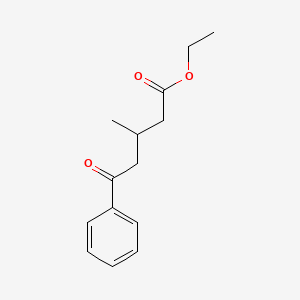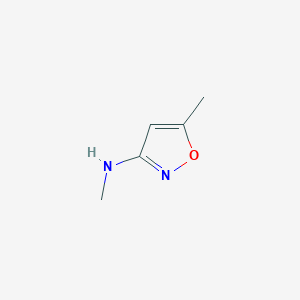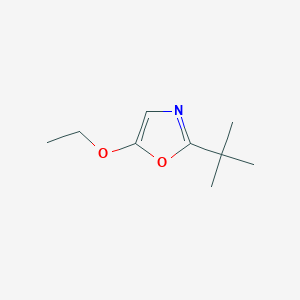
2-(1,1-Dimethylethyl)-5-ethoxyoxazole
Overview
Description
2-(1,1-Dimethylethyl)-5-ethoxyoxazole, otherwise known as 5-ethoxy-2-methyl-1,1-diethyloxazole, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless solid that is soluble in water and other polar solvents. It is used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis of Trifluoromethylated Pyridine Derivatives
2-(1,1-Dimethylethyl)-5-ethoxyoxazole serves as a precursor in the synthesis of trifluoromethylated pyridine systems through Diels–Alder reactions with trifluoromethyl alkenes. This process yields moderate to high yields of the desired pyridine derivatives, which are characterized using multinuclear NMR techniques including 1H-13C HETCOR spectroscopy. These compounds have potential applications in developing new materials and pharmaceuticals due to their trifluoromethyl groups (Sandford, Wilson, & Timperley, 2004).
Insect and Acari Bioactivity
In agricultural research, 2-(1,1-Dimethylethyl)-5-ethoxyoxazole derivatives have been evaluated for bioactivity against various insect and acarus pests in vegetables in China. The compound, known as etoxazole, showed significant bioactivity against pests like the beet armyworm and the diamondback moth. Etoxazole's effectiveness, compared to other pesticides, highlights its potential as a valuable tool in pest management strategies for vegetable crops (Li et al., 2014).
Aza-Wittig Reaction Synthesis
The compound is also involved in the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction. This synthesis pathway is important for producing these heterocyclic compounds, which have a broad range of applications in medicinal chemistry and drug discovery due to their biologically active frameworks (Huang, Nie, & Ding, 2009).
Molecular Electron Density Theory Study
A study utilizing molecular electron density theory (MEDT) explored the Diels-Alder reaction mechanism between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate. This research provides insights into the regioselectivity and mechanistic details of the reaction, contributing to the understanding of how electron density influences chemical reactions and selectivity. Such studies are crucial for developing more efficient synthetic strategies in organic chemistry (Afshari, Mohsennia, & Sameti, 2020).
properties
IUPAC Name |
2-tert-butyl-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAODNHWFLLRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dimethylethyl)-5-ethoxyoxazole | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

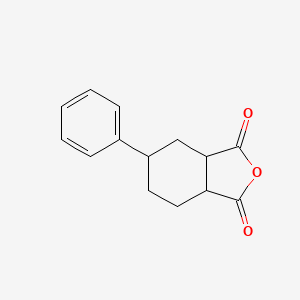
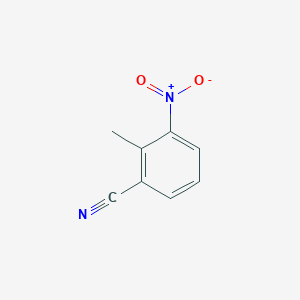

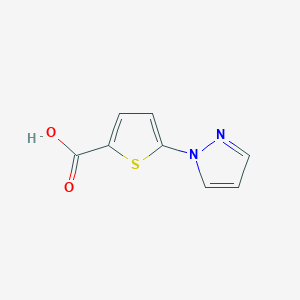
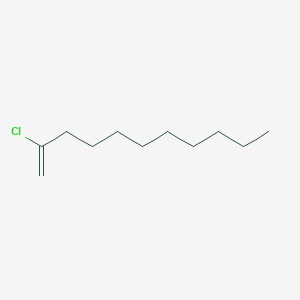
![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
